molecular formula C11H17Cl2NO B4389156 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride

2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride

Cat. No. B4389156
M. Wt: 250.16 g/mol
InChI Key: FLJIMLSFZCGJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride, commonly known as AG1478, is a small-molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been associated with various types of cancer, including non-small cell lung cancer, breast cancer, and colon cancer. AG1478 has been extensively studied for its potential as an anti-cancer agent, as well as its role in other biological processes.

Mechanism of Action

AG1478 selectively binds to the ATP-binding site of the 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells. AG1478 has been shown to have a higher affinity for 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride than other tyrosine kinase inhibitors, such as erlotinib and gefitinib.
Biochemical and Physiological Effects:
AG1478 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. AG1478 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer effects, AG1478 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

AG1478 has several advantages as a research tool. It is a highly selective inhibitor of 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride, with minimal off-target effects. It has also been extensively studied in vitro and in vivo, with a well-established mechanism of action. However, AG1478 has some limitations as a research tool. It is a small molecule that may have limited bioavailability and pharmacokinetic properties in vivo. It also has a short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for research on AG1478. One area of interest is the development of more potent and selective 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride inhibitors that can overcome resistance to current therapies. Another area of interest is the use of AG1478 in combination with other targeted therapies or immunotherapies for the treatment of cancer. AG1478 may also have potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is needed to fully understand the potential of AG1478 as a research tool and therapeutic agent.

Scientific Research Applications

AG1478 has been widely used in scientific research to investigate the role of 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride in various biological processes. It has been shown to inhibit 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride autophosphorylation and downstream signaling pathways, leading to growth arrest and apoptosis in cancer cells. AG1478 has also been used to study the effects of 2-[(4-chlorobenzyl)amino]-1-butanol hydrochloride inhibition on cell migration, invasion, and angiogenesis.

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJIMLSFZCGJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.